
Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene is a complex organic compound with the molecular formula C18H9Br3S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene typically involves the bromination of thiophene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and a ligand like tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and catalysts. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the bromination and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Acetate (Pd(OAc)2): Catalyst for coupling reactions.
Tricyclohexylphosphine Tetrafluoroborate (PCy3·HBF4): Ligand for palladium-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Research: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene exerts its effects is primarily related to its electronic properties. The bromothiophene groups facilitate electron delocalization and conjugation, which are crucial for its function in organic electronics. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials in which it is incorporated .
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another brominated thiophene derivative used in organic electronics.
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: A compound with similar electronic properties and applications.
Uniqueness
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene is unique due to its specific arrangement of bromothiophene groups, which provides distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring precise control over electronic characteristics .
Properties
CAS No. |
161299-90-7 |
|---|---|
Molecular Formula |
C18H9Br3S3 |
Molecular Weight |
561.2 g/mol |
IUPAC Name |
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene |
InChI |
InChI=1S/C18H9Br3S3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H |
InChI Key |
WAMNMWZTMRFWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)


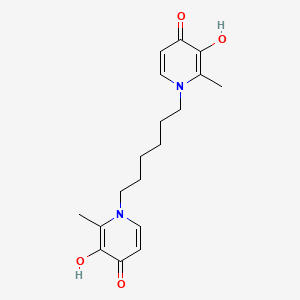
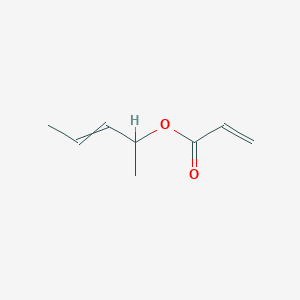
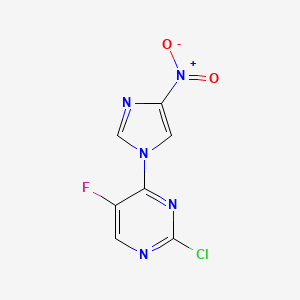
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


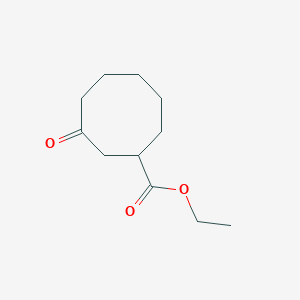
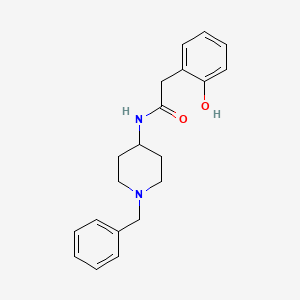
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
